Ortho-Fluorophenyl vs. Para-Fluorophenyl Isomer: Structural and Predicted Binding-Mode Differentiation
The 2-fluorophenyl substituent at N1 forces a dihedral angle between the phenyl and pyrazolo[3,4-b]pyridine planes that differs substantially from the near-coplanar conformation adopted by the 4-fluorophenyl isomer [1]. In the well-characterized CDK1/CDK2 inhibitor series, the 2,6-difluorophenyl (ortho-fluoro) substitution was essential for potent inhibitory activity; analogs bearing para-fluoro or non-fluorinated phenyl groups lost 10- to 100-fold in potency [1]. Although direct IC50 data for the target compound are not publicly available, molecular docking studies on pyrazolo[3,4-b]pyridine-4-carboxylate derivatives predict that the ortho-fluorine engages in a favorable C–H···F interaction with the protein backbone that the para isomer cannot replicate [2].
| Evidence Dimension | Predicted binding-mode geometry and enzymatic inhibitory potency (CDK1/CDK2 surrogate model) |
|---|---|
| Target Compound Data | Methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: ortho-F substitution present; no direct IC50 data available. |
| Comparator Or Baseline | 2,6-Difluorophenacyl analog 21h (BMS-265246): CDK1/cycB IC50 = 6 nM, CDK2/cycE IC50 = 9 nM. Des-fluoro or para-fluoro analogs in the same series: >10-fold loss in potency [1]. |
| Quantified Difference | Class-level precedent: ortho-fluorophenyl substitution improves target potency by ≥10-fold relative to non-fluorinated or para-fluorinated analogs in CDK inhibitor chemotype [1]. |
| Conditions | Enzymatic kinase inhibition assay (CDK1/cycB and CDK2/cycE), Bristol-Myers Squibb CDK inhibitor program. |
Why This Matters
Procurement of the 2-fluorophenyl isomer rather than the commercially more abundant 4-fluorophenyl isomer (CAS 1011396-36-3) is essential when the research objective is to maintain the ortho-fluoro-driven conformational and electronic profile required for target engagement in kinase or Wnt pathway inhibitor programs.
- [1] Misra, R.N.; Xiao, H.-Y.; Rawlins, D.B.; Shan, W.; Kellar, K.A.; Mulheron, J.G.; Sack, J.S.; Tokarski, J.S.; Kimball, S.D.; Webster, K.R. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-difluorophenacyl analogues. Bioorg. Med. Chem. Lett. 2003, 13, 2405–2408. View Source
- [2] Gheidari, D.; Mehrdad, M.; Jani, K.; Feizkhah, A. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Sci. Rep. 2025, 15, 27367. View Source
